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Abstract

This technical guide provides a detailed examination of the crystal structure of 2-(2-
aminoethyl)pyridine. While a crystal structure for the free base form of 2-(2-
aminoethyl)pyridine is not publicly available, this document presents a comprehensive
analysis of its protonated form, the 2-(2-ammonioethyl)pyridinium cation, within the well-
characterized hybrid perovskite, (CsHoN2H)2Pbls. The data herein is derived from single-crystal
X-ray diffraction studies, offering crucial insights into the molecule's conformation, bond
lengths, and angles in a crystalline environment. Detailed experimental protocols for the
synthesis and crystallographic analysis are provided, alongside a visual workflow to aid in
reproducibility.

Introduction

2-(2-Aminoethyl)pyridine is a versatile organic compound widely utilized as a ligand in
coordination chemistry and as a precursor in the synthesis of pharmaceuticals and functional
materials. Its structural characteristics, including the conformation of the ethylamine side chain
relative to the pyridine ring, are of fundamental importance for understanding its chemical
reactivity and interaction with other molecules. Despite its significance, a definitive single-
crystal X-ray structure of the neutral "free base" has not been reported in publicly accessible
crystallographic databases.
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This guide addresses this informational gap by presenting a detailed structural analysis of the
2-(2-ammonioethyl)pyridinium cation as it exists in the layered hybrid perovskite, (2-AEP)2PDbla.
In this stable, crystalline framework, the geometric parameters of the cation are well-defined,
providing the most accurate and reliable data currently available on the conformation of this
molecule.

Crystallographic Data of 2-(2-
Ammonioethyl)pyridinium in (CsHoaN2H)2Pbl4

The crystal structure of (2-AEP)2Pbls was determined by single-crystal X-ray diffraction. The
compound crystallizes in the orthorhombic space group Pbcn. The crystallographic data and
refinement parameters are summarized in Table 1.

Table 1: Crystal Data and Structure Refinement for (2-AEP)2Pbla
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Parameter Value
Empirical Formula C14H20N4Pbla
Formula Weight 967.15
Temperature 293(2) K
Wavelength 0.71073 A
Crystal System Orthorhombic
Space Group Pbcn

Unit Cell Dimensions

a 20.063(4) A

b 8.6470(17) A

C 15.197(3) A

a 90°

B 90°

y 90°

Volume 2634.3(9) Az

z 4

Density (calculated) 2.435 Mg/m3

Absorption Coefficient 11.458 mm~1

F(000) 1736

Crystal Size 0.100 x 0.050 x 0.020 mm3
Theta range for data collection 2.158 to 28.300°

Index ranges -26<=h<=26, -11<=k<=11, -20<=I<=20
Reflections collected 24391

Independent reflections 3217 [R(int) = 0.0573]
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Completeness to theta = 25.242° 100.0 %

Absorption correction Semi-empirical from equivalents
Max. and min. transmission 0.7456 and 0.2831

Refinement method Full-matrix least-squares on F2
Data / restraints / parameters 3217/0/101

Goodness-of-fit on F2 1.055

Final R indices [I>2sigma(l)] R1 =0.0335, wR2 = 0.0768

R indices (all data) R1 =0.0463, wR2 = 0.0818
Extinction coefficient n/a

Largest diff. peak and hole 2.113 and -1.218 e.A-3

This data is sourced from the Cambridge Crystallographic Data Centre (CCDC) deposition
2325023.

Molecular Structure and Conformation

Within the (2-AEP)2Pbla4 crystal lattice, the 2-(2-ammonioethyl)pyridinium cation adopts a
specific conformation characterized by the spatial arrangement of the ethylammonium group
relative to the pyridine ring. This conformation is influenced by hydrogen bonding interactions
with the surrounding inorganic framework. A summary of key intramolecular bond lengths and
angles for the cation is provided in Table 2.

Table 2: Selected Bond Lengths and Angles for the 2-(2-Ammonioethyl)pyridinium Cation
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Bond/Angle Length (A) I Degrees (°)
N1-C1 1.345(10)
N1-C5 1.352(10)
N2 - C7 1.484(10)
Cl-C2 1.378(11)
C1-C6 1.506(11)
C6-C7 1.514(11)
Angle Degrees (°)
C1-N1-C5 118.2(7)
N1-C1-C2 123.0(8)
N1-C1l-Cé6 117.1(7)
C2-C1-C6 119.9(8)
N2 -C7-C6 111.8(7)
Cl1-C6-C7 112.5(7)

Note: Atom numbering is based on the deposited crystallographic information file.

The organic cations are arranged in a face-to-face stacking manner, which facilitates -1t

interactions between the pyridyl rings of adjacent cations. Additionally, hydrogen bonding is

observed between the ammonium group and the nitrogen atom of the pyridine ring.

Experimental Protocols

The following sections detail the methodologies for the synthesis of the precursor salt and the

perovskite, as well as the subsequent crystallographic analysis.

Synthesis of 2-(2-Ammonioethyl)pyridine lodide ((2-
AEP)I)

The precursor salt, (2-AEP)I, was synthesized as follows[1]:
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e A solution of 2-(2-aminoethyl)pyridine (8.2 mmol) in ethanol (20 mL) was prepared in a
round-bottom flask.

e The solution was deoxygenated by bubbling with N2 for 30 minutes, followed by flushing the
headspace with N2 for 10 minutes.

e The flask was cooled in an ice bath, and hydroiodic acid (57 wt % in H20, 8.2 mmol) was
added dropwise to the solution.

e The reaction mixture was stirred under a nitrogen atmosphere for one hour.
e The solvent was removed using a rotary evaporator at 40 °C.

e The resulting solid, 2-(2-ammonioethyl)pyridine iodide, was collected by vacuum filtration
and washed with diethyl ether.

The final product was dried under vacuum overnight.

Synthesis of (2-AEP)z2Pbl4 for Single Crystal Growth

The synthesis of the hybrid perovskite was adapted from methods for thin-film preparation, with
conditions suitable for single crystal formation[1]:

e A precursor solution was made by dissolving a stoichiometric ratio of the synthesized (2-
AEP)I and lead(ll) iodide (Pblz2) in dry N,N-dimethylformamide (DMF).

» Single crystals suitable for X-ray diffraction were obtained through slow evaporation of the
solvent from the precursor solution in a controlled environment.

Single-Crystal X-ray Diffraction

The determination of the crystal structure was performed using the following instrumentation
and methodology[1]:

o A suitable single crystal of (2-AEP)2Pbla was mounted on a Bruker Smart APEX Il
diffractometer equipped with a CCD area detector.

« Data was collected at a temperature of 293(2) K using MoKa radiation (A = 0.71073 A).
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e The structure was solved and refined using standard crystallographic software packages.

o Powder X-ray diffraction (XRD) was also employed to confirm the phase purity of the bulk
material using a Bruker D8 Advance powder diffractometer with a Cu-Ka source.

Experimental Workflow

The logical flow of the experimental process, from synthesis to structural characterization, is
depicted in the following diagram.
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Experimental Workflow for the Synthesis and Structural Determination of (2-AEP)2Pbla.
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Conclusion

This technical guide has presented a detailed account of the crystal structure of the 2-(2-
ammonioethyl)pyridinium cation, derived from the analysis of the hybrid perovskite (2-
AEP)2Pbla. The provided crystallographic data, including unit cell parameters, space group,
and key bond lengths and angles, offer valuable structural information for researchers in
chemistry, materials science, and drug development. The detailed experimental protocols and
workflow diagram serve as a practical resource for the synthesis and characterization of this
and related compounds. Future work should aim to crystallize the free base of 2-(2-
aminoethyl)pyridine to allow for a direct comparison of its neutral and protonated forms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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